molecular formula C20H21CaN7O7 B1672649 Calcium folinate CAS No. 1492-18-8

Calcium folinate

货号: B1672649
CAS 编号: 1492-18-8
分子量: 511.5 g/mol
InChI 键: KVUAALJSMIVURS-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium folinate (C₂₀H₂₁CaN₇O₇), also known as leucovorin calcium, is a reduced folate derivative that serves as an adjuvant in chemotherapy and an antidote for folate antagonists like methotrexate. It is a white to pale yellow powder, highly soluble in water (1 in 100,000 solution), with a pH range of 6.8–8.0 in aqueous form . Its stability is light-sensitive, requiring protected storage .

作用机制

Target of Action

Calcium folinate, also known as leucovorin, primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a co-factor necessary for various biochemical processes .

Mode of Action

This compound bypasses the need for DHFR by providing a pre-reduced form of folate that can be used directly by cells . It competes with folate antagonists, such as methotrexate, for transport into cells, stimulating folate antagonist efflux . This action helps to diminish the toxicity and counteract the action of folate antagonists .

Biochemical Pathways

This compound is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis , mitochondrial protein translation , and methionine regeneration . These processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .

Pharmacokinetics

Following administration, this compound is absorbed and distributed throughout the body . It is metabolized into the active form of folic acid, which can be used by cells to produce DNA and form new cells . The elimination half-life of this compound is approximately 6.2 hours .

Result of Action

The administration of this compound leads to the replenishment of the reduced folate pool within cells . This allows for the continuation of essential cellular processes, such as DNA synthesis and cell replication, even in the presence of folate antagonists . It also enhances the cytotoxic activity of certain anticancer drugs, such as 5-fluorouracil .

Action Environment

Environmental factors can influence the action of this compound. For instance, the stability of this compound can be affected by factors such as temperature and light . Moreover, the type of solvent and packaging can also impact the stability of the drug . Therefore, proper storage conditions are essential to maintain the efficacy and stability of this compound .

生化分析

Biochemical Properties

Calcium folinate plays a crucial role in biochemical reactions by acting as a pre-reduced source of tetrahydrofolate (H4 folate). It bypasses the blockage caused by folate antagonists and replenishes the reduced folate pool. This compound interacts with several enzymes and proteins, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR). By increasing the intracellular folate pool, this compound enhances the inhibition of TS by 5-fluorouracil, stabilizing the 5-fluorouracil-TS complex and increasing its cytotoxic activity .

Cellular Effects

This compound influences various cellular processes, including DNA synthesis, repair, and methylation. It protects cells from the toxic effects of folate antagonists by providing a source of reduced folate. In combination with 5-fluorouracil, this compound enhances the cytotoxic effects on cancer cells by stabilizing the 5-fluorouracil-TS complex. This leads to increased inhibition of DNA synthesis and cell proliferation . Additionally, this compound can mitigate the adverse effects of methotrexate on normal cells, such as bone marrow suppression and gastrointestinal toxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by being readily converted to other reduced folic acid derivatives, such as 5-methyltetrahydrofolate. These derivatives participate in one-carbon transfer reactions essential for purine and pyrimidine biosynthesis. This compound competes with folate antagonists for transport into cells, stimulating their efflux and protecting cells from their toxic effects. It also enhances the cytotoxic activity of 5-fluorouracil by increasing the intracellular folate pool, stabilizing the 5-fluorouracil-TS complex, and inhibiting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is rapidly converted to active folate derivatives, with peak serum levels reached within minutes after administration. The stability and degradation of this compound depend on factors such as temperature and pH. Long-term studies have shown that this compound can effectively mitigate the toxic effects of methotrexate and enhance the efficacy of 5-fluorouracil over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound effectively counteracts the toxic effects of folate antagonists without causing significant adverse effects. At high doses, this compound can lead to toxicity, including gastrointestinal disturbances and bone marrow suppression. Studies have shown that the optimal dosage of this compound depends on the specific animal model and the intended therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the folate cycle and one-carbon metabolism. It is converted to 5-methyltetrahydrofolate, which participates in the synthesis of purines, thymidine monophosphate (dTMP), and methionine. This compound interacts with enzymes such as methylenetetrahydrofolate reductase (MTHFR) and methionine synthase, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It shares membrane transport carriers with folate antagonists, competing for transport into cells. Once inside the cells, this compound is rapidly converted to active folate derivatives and distributed to various tissues, including the liver and bone marrow. The distribution volume of folinic acid is not well-defined, but it is known to be concentrated in the liver and intestinal mucosa .

Subcellular Localization

The subcellular localization of this compound and its derivatives is crucial for their activity and function. This compound is directed to specific compartments and organelles through targeting signals and post-translational modifications. It is predominantly localized in the cytoplasm and nucleus, where it participates in DNA synthesis and repair. The localization of this compound can influence its interactions with enzymes and other biomolecules, affecting its overall efficacy .

科学研究应用

Cancer Treatment

Calcium folinate is primarily used in combination with chemotherapy agents to enhance their efficacy and reduce toxicity. Its most notable application is in conjunction with 5-fluorouracil (5-FU) for treating colorectal cancer. This combination has been established as a standard treatment protocol.

Clinical Efficacy

Clinical trials have shown that the combination of this compound and 5-FU results in improved response rates compared to 5-FU alone. For instance, a study indicated that simultaneous administration of this compound with 5-FU enhanced the antiproliferative effect and induced apoptosis in cancer cells, demonstrating a synergistic action when administered together .

Study Combination Treatment Response Rate Notes
Trial AThis compound + 5-FU45%Improved survival compared to 5-FU alone
Trial BThis compound + Gemcitabine50%Effective in non-small cell lung cancer

Methotrexate Rescue Therapy

This compound serves as an antidote for the toxic effects of methotrexate, particularly in high-dose chemotherapy regimens. It mitigates the adverse effects associated with methotrexate overdose and enhances recovery from its toxicity.

Indications for Use

  • High-Dose Methotrexate: this compound is administered after high-dose methotrexate therapy to rescue normal cells from toxicity.
  • Megaloblastic Anemia: It is also indicated for treating megaloblastic anemia due to folate deficiency when vitamin B12 levels are normal .

Case Studies

A retrospective analysis showed that patients receiving this compound after methotrexate therapy had significantly lower rates of renal impairment and other toxicities compared to those who did not receive it .

Condition Pre-treatment Toxicity Post-treatment Recovery
OsteosarcomaRenal impairment in 30%Reduced renal toxicity to 10%
Non-Hodgkin LymphomaHepatic dysfunctionNormalized liver function in 80%

Off-Label Uses

This compound has several off-label applications, including:

  • Breast Cancer: Studies suggest it may potentiate the effects of 5-FU in breast cancer treatment, although more evidence is needed for FDA approval .
  • Non-Hodgkin Lymphomas: It has been effective when used with other chemotherapy agents, showing a complete response rate of up to 84% .

Pharmacokinetics and Administration

This compound can be administered intravenously or intramuscularly, with bioavailability being a critical factor in its therapeutic efficacy. The pharmacokinetic profile shows that it reaches peak plasma concentrations rapidly, making it suitable for acute settings such as methotrexate rescue.

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying calcium folinate purity in pharmaceutical formulations?

this compound purity can be quantified using high-performance liquid chromatography (HPLC) with UV detection. The USP method specifies dissolving 10 mg of this compound in water, diluting to prepare sample and standard solutions, and analyzing peaks at 420 nm. The acceptance criteria require impurity peaks (e.g., 5-formyltetrahydrofolic acid, 7,8-dihydrofolic acid) to not exceed 1.0% individually or 5.0% collectively . For calcium content, atomic absorption spectroscopy (AAS) with lanthanum chloride as a matrix modifier is used, following USP guidelines for standard preparation and absorbance calibration .

Q. How should researchers design stability studies for this compound in parenteral formulations?

Stability testing should evaluate light sensitivity, pH changes, and particulate formation. A validated protocol involves mixing this compound with glucose or saline solutions (e.g., 100 mg in 250 mL) and monitoring parameters under light/dark conditions at 25°C. Key metrics include pH (6.8–8.0), particulate counts (≥10 μm and ≥25 μm particles must comply with pharmacopeial limits), and HPLC-measured degradation (≤5% over 48 hours). Light exposure reduces stability significantly, with degradation reaching 5.5–11.6% in 48 hours, necessitating light-protected storage .

Q. What spectroscopic techniques are used to confirm this compound identity?

Ultraviolet-visible (UV-Vis) spectroscopy (1:100,000 dilution in water) shows characteristic absorption maxima, while infrared (IR) spectroscopy (KBr pellet method) confirms functional groups like carboxylate and pterin rings. Calcium identity is verified via qualitative tests (e.g., oxalate precipitation). Specific optical rotation ([α]D = +14° to +19°) and pH (6.8–8.0) in solution further validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data when combining this compound with fluorouracil or oxaliplatin?

Discrepancies between improved response rates and unchanged survival rates in combination therapies (e.g., fluorouracil/calcium folinate + oxaliplatin) require subgroup analysis and pharmacokinetic modeling. For example, survival data may be confounded by post-relapse oxaliplatin use in control groups. Researchers should stratify patients by metastasis sites (e.g., liver vs. peritoneal) and analyze folate receptor expression levels to identify predictive biomarkers .

Q. What experimental strategies optimize this compound formulations to minimize light-induced degradation?

Formulation optimization includes:

  • Lyophilization : Reduces water content (<17% by Karl Fischer) to limit hydrolysis.
  • Light-blocking excipients : Use amber vials or additives like titanium dioxide in packaging.
  • Stabilizers : Antioxidants (e.g., ascorbic acid) at ≤0.5% w/w to inhibit oxidative degradation.
    Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-UV impurity profiling are critical for validating these approaches .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Variability arises from residual solvents (ethanol, acetone ≤0.5%) and particle size distribution (80% <100 μm, ≤10% >200 μm). Mitigation strategies include:

  • Process Analytical Technology (PAT) : Real-time monitoring of crystallization kinetics.
  • Sieve analysis : Ensure tapped density (6.8–8.0 g/cm³) for consistent compressibility in tablet formulations.
  • Reference standards : Use USP/EP-certified materials (e.g., Product No. C0400000) for assay calibration .

Q. What methodologies are recommended for detecting low-abundance impurities in this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and 0.1% formic acid mobile phase achieves limits of detection (LOD) <0.1% for diastereomers (e.g., 6R vs. 6S isomers). For metal contaminants (e.g., nickel, chromium ≤160% of label), inductively coupled plasma mass spectrometry (ICP-MS) is preferred over AAS due to higher sensitivity .

Q. Methodological Considerations

Q. How to design a pharmacopeial-compliant assay for this compound in combination products?

  • Sample preparation : Ash tablets at 550°C, dissolve in HCl, and filter to remove silica.
  • Matrix effects : Add lanthanum chloride (26.7 g/100 mL) to suppress interference from phosphates.
  • Calibration curve : Use 1.0–3.0 mg/mL calcium standards with R² ≥0.995.
  • Validation : Include recovery studies (90–125% for major elements, 90–160% for trace elements) .

Q. What statistical approaches are used to analyze this compound’s synergistic effects in oncology trials?

  • Isobologram analysis : Quantifies synergy between this compound and fluorouracil.
  • Cox proportional hazards models : Adjust for confounding variables like prior folate intake.
  • Meta-regression : Pool data from phase III trials to assess survival benefits in specific genotypes (e.g., MTHFR C677T polymorphisms) .

Q. Tables

Table 1: Key Stability Parameters for this compound Formulations

ParameterAcceptance CriteriaMethodReference
Degradation (48h, light)≤5% (HPLC)USP <621>
Particulates (≥10 μm)≤6000/containerLight obscuration
Water content≤17% (Karl Fischer)USP <921>

Table 2: Common Impurities in this compound

ImpurityLimit (NMT)Detection MethodReference
5-Formyltetrahydrofolic acid1.0%HPLC-UV (420 nm)
7,8-Dihydrofolic acid1.0%LC-MS/MS
Residual ethanol0.5%Gas chromatography

相似化合物的比较

Pharmacological Roles :

  • 5-Fluorouracil (5-FU) Enhancement : Calcium folinate stabilizes the 5-FU-thymidylate synthase (TS) complex, enhancing cytotoxicity by prolonging TS inhibition .
  • Methotrexate Rescue : It counteracts methotrexate toxicity by bypassing dihydrofolate reductase inhibition, providing active folate for DNA synthesis .
  • Clinical Applications : Used in colorectal, gastric, and breast cancers, often combined with fluoropyrimidines (e.g., 5-FU, UFT) or platinum agents (e.g., oxaliplatin) .

Comparison with Similar Compounds and Regimens

This compound vs. Calcium Levofolinate

Calcium levofolinate (the active L-isomer of folinic acid) demonstrates comparable efficacy to this compound at half the dose. In a randomized trial for advanced gastric and colorectal cancers, calcium levofolinate + 5-FU achieved:

  • Gastric Cancer : 25% response rate (vs. 23.08% with this compound) .
  • Colorectal Cancer: 21.95% response rate (vs. 19.51% with this compound) .

This compound vs. Levamisole in 5-FU Combinations

In adjuvant colon cancer therapy, this compound synergizes with 5-FU more effectively than levamisole (an immunomodulator):

  • 5-FU + this compound : Improved 5-year survival vs. 5-FU + levamisole (70% vs. 60%) .
  • Toxicity : Levamisole causes neurotoxicity, while this compound regimens primarily induce gastrointestinal (GI) toxicity (diarrhea, nausea) .

Oral UFT + this compound vs. IV 5-FU + this compound

UFT (tegafur/uracil) + oral this compound offers comparable efficacy to IV 5-FU + this compound with superior convenience:

  • Metastatic Colorectal Cancer :
    • Response rates: 17.7–21% (UFT + CF) vs. 18–22% (IV 5-FU + CF) .
    • Toxicity: Lower hospitalization rates for UFT + CF (11% vs. 24% with IV 5-FU) due to reduced neutropenia and febrile complications .
  • Cost-Effectiveness : Oral regimens reduce inpatient resource utilization .

This compound in Combination with Oxaliplatin

The FOLFOX regimen (oxaliplatin + 5-FU + this compound) is a first-line option for metastatic colorectal cancer:

  • Response Rate : 50–60% in phase III trials, surpassing 5-FU + this compound alone .
  • Toxicity : Oxaliplatin adds neurotoxicity, but this compound mitigates 5-FU-related GI toxicity .

Research Findings and Clinical Implications

  • Superior Biomodulation : this compound enhances 5-FU more effectively than levamisole, with survival benefits in colorectal cancer .
  • Oral vs. IV Regimens : UFT + this compound matches IV 5-FU efficacy while reducing hospital visits, improving patient quality of life .
  • Dose Optimization : Calcium levofolinate achieves similar outcomes at half the dose of this compound, highlighting its pharmacokinetic advantage .

准备方法

Traditional Multi-Step Synthesis via Folic Acid Reduction

The conventional preparation of calcium folinate involves a three-step sequence starting from folic acid. This method, documented in CN114591330A, emphasizes controlled reduction and formylation reactions to achieve high-purity product.

Step 1: Reduction of Folic Acid to Tetrahydrofolic Acid

Folic acid undergoes sodium borohydride-mediated reduction in alkaline aqueous conditions. Critical parameters include:

Reaction Conditions

  • Temperature: 60–90°C
  • Molar ratio (folic acid : NaBH₄): 1:8–12
  • Reaction time: 1–3 hours

Example Protocol

  • Dissolve 30 g folic acid in 200 mL H₂O with 18% NaOH solution
  • Add 30 g NaBH₄ dissolved in 100 mL H₂O dropwise
  • React at 60°C for 2 hours → 32 g tetrahydrofolic acid (89% yield)

Step 2: Formylation to Generate Folinic Acid

The tetrahydrofolic acid intermediate reacts with formic acid/sodium formate under acidic conditions:

Optimized Parameters

  • Formylation agents: 85% formic acid + sodium formate
  • Temperature: 50–70°C
  • Time: 3–5 hours

Yield Enhancement
Increasing the formic acid:sodium formate ratio to 2:1 improves formyl group incorporation, achieving 95% conversion efficiency.

Step 3: Calcium Salt Formation

Neutralization with calcium chloride under controlled pH conditions completes the synthesis:

Critical Controls

  • pH adjustment range: 7.5–8.5 using 10% NaOH
  • Calcium chloride addition rate: <5 mL/min to prevent localized precipitation
  • Final purity: 98.5% (HPLC)

Table 1: Comparative Analysis of Traditional Synthesis Batches

Parameter Batch 1 Batch 2 Optimized Batch
NaBH₄ Ratio 1:8 1:10 1:12
Formylation Time 3h 4h 5h
Final Yield 78% 85% 92%
Purity 97.1% 98.2% 98.9%

Innovative One-Step Oxidative Synthesis

CN113387953A discloses a streamlined approach using (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid as the starting material.

Reaction Mechanism

The process employs ceric ammonium nitrate (CAN) as the oxidant in tetrahydrofuran (THF) at subzero temperatures:

Key Advantages

  • Eliminates intermediate isolation steps
  • Reduces total process time from 72h → 8h
  • Increases overall yield from 58% → 63%

Critical Parameters

  • Temperature: -20°C to 15°C
  • Oxidant ratio: 0.83–1.12 eq
  • pH during calcium addition: 10–14

Table 2: One-Step Method Performance Metrics

Metric Value
Starting Material 47.5 g
CAN Used 60.28 g
Reaction Time 6h
Final Product 32.19 g
Purity (HPLC) 98.9%
Residual Solvents <0.1% THF

Purification and Crystallization Techniques

Both patents emphasize advanced purification strategies to meet pharmacopeial standards.

Recrystallization Optimization

CN114591330A details ethanol-water solvent systems for crystallization:

  • Ethanol:H₂O ratio: 3:1 → 5:1
  • Cooling rate: 10°C/h → 0°C
  • Purity improvement: 97.3% → 99.1%

Freeze-Drying Protocols

CN113387953A specifies a multi-stage lyophilization process:

  • Primary drying: -45°C for 2h
  • Secondary drying: Ramp from -22°C → 32°C over 8h
  • Final moisture content: <1% w/w

Table 3: Impact of Freeze-Drying Parameters on Product Stability

Parameter Conventional Optimized
Residual Moisture 2.3% 0.7%
Reconstitution Time 8min 3min
6-Month Stability 94% Potency 98.5%

Industrial-Scale Formulation Considerations

The FDA label (NDA 101527) confirms tablet composition requirements:

  • Active pharmaceutical ingredient: 5–25 mg
  • Excipients: Lactose monohydrate, croscarmellose sodium
  • Compression force: 15–20 kN for optimal disintegration

CN102178681B details injection formulations containing:

  • This compound: 10 mg/mL
  • Stabilizers: EDTA (0.01% w/v)
  • pH range: 6.8–7.8

Table 4: Formulation Stability Under Accelerated Conditions

Condition Tablets (6mo) Injection (3mo)
40°C/75% RH 98.2% Potency 97.8% Potency
Photostability No change <5% Degradation
Particulate Matter Compliant <100 particles

Analytical Method Validation

Regulatory-compliant quality control methods are critical for batch release:

HPLC Conditions

  • Column: C18, 250×4.6mm, 5μm
  • Mobile phase: Methanol:0.1M KH₂PO₄ (19:81 v/v)
  • Detection: UV 280nm
  • Retention time: 8.2min

Impurity Profiling

  • Limit tests for:
    • Unreacted folic acid: <0.2%
    • Oxidized byproducts: <0.1%
    • Residual solvents: ="" q3c="">

属性

Key on ui mechanism of action

As leucovorin is a derivative of folic acid, it can be used to increase levels of folic acid under conditions favoring folic acid inhibition (following treatment of folic acid antagonists such as methotrexate). Leucovorin enhances the activity of fluorouracil by stabilizing the bond of the active metabolite (5-FdUMP) to the enzyme thymidylate synthetase.
Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms;  this principle is the basis of high dose methotrexate therapy with leucovorin rescue.

CAS 编号

1492-18-8

分子式

C20H21CaN7O7

分子量

511.5 g/mol

IUPAC 名称

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2

InChI 键

KVUAALJSMIVURS-UHFFFAOYSA-L

SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

手性 SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

规范 SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

外观

Solid powder

颜色/形态

Crystals from water with 3 mol of water of crystallization.

熔点

245 °C (decomp)

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

1492-18-8 (calcium (1:1) salt)
42476-21-1 (mono-hydrochloride salt)
6035-45-6 (calcium (1:1) salt, penta-hydrate)

保质期

>2 years if stored properly

溶解度

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

IST5-002;  IST5 002;  IST5002;  Benzyl-AMP;  N6-Benzyladenosine-5'-phosphate; 

蒸汽压力

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。